1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-
Description
The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- (CAS: 870221-30-0) is a boronate ester featuring a dioxaborolane core substituted with four methyl groups and a 2-(4-nitrophenoxy)phenyl moiety. Its molecular formula is C₁₈H₂₀BNO₅, with a molecular weight of 349.17 g/mol . The structure includes:
- A dioxaborolane ring (4,4,5,5-tetramethyl substitution) providing steric protection to the boron center.
- A phenyl group at the 2-position of the dioxaborolane, further substituted with a 4-nitrophenoxy group at its ortho position.
This compound’s electronic and steric properties are influenced by the strong electron-withdrawing nitro group and the ether linkage, making it relevant for applications in cross-coupling reactions or as a synthetic intermediate .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)15-7-5-6-8-16(15)23-14-11-9-13(10-12-14)20(21)22/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOIUMIRXNPEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a two-step approach:
Step 1: Lithiation of the aryl halide precursor
An aryl bromide or iodide bearing the 2-(4-nitrophenoxy)phenyl substituent is treated with a strong base such as n-butyllithium under inert atmosphere at low temperatures (commonly -78 °C). This generates an aryllithium intermediate.Step 2: Borylation with a boron reagent
The aryllithium intermediate is then reacted with a boron source, often 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol boronate ester derivative), to form the desired boronate ester.
This approach is widely used for synthesizing arylboronates with high regioselectivity and yields.
Detailed Reaction Conditions and Yields
Experimental Procedure Highlights
Lithiation Step :
The aryl bromide is dissolved in dry tetrahydrofuran (THF) under nitrogen or argon atmosphere. The solution is cooled to -78 °C before slow addition of n-butyllithium (typically 1.6 to 2.5 M in hexane). The mixture is stirred at this temperature for 1-3 hours to ensure complete lithiation.Borylation Step :
The boronate ester reagent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is added dropwise at low temperature. The reaction mixture is then warmed to room temperature and stirred for 12-18 hours to allow full conversion.Quenching and Workup :
The reaction is quenched by adding water or ammonium chloride solution. Organic solvents such as dichloromethane or ethyl acetate are used to extract the product. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate and concentrated under reduced pressure.Purification :
The crude product is purified by silica gel column chromatography, often using hexane or ethyl acetate/hexane mixtures as eluents. This affords the pure boronate ester as a colorless oil or solid.
Representative Reaction Example
| Parameter | Description |
|---|---|
| Starting Material | 4-Bromodiphenyl ether (6.2 g, 25 mmol) |
| Boron Reagent | Isopropanol pinacol borate (10.3 mL, 50 mmol) |
| Base | n-Butyllithium (2.5 M, 18 mL, 45 mmol) |
| Solvent | Dry THF (volume sufficient for stirring) |
| Temperature | -78 °C during addition; warmed to -40 °C over 12 h |
| Reaction Time | 18 h total |
| Workup | Quenched with saturated ammonium chloride, extracted with ethyl acetate, dried over sodium sulfate |
| Purification | Silica gel chromatography |
| Yield | 72% (5.4 g of product) |
Alternative Catalytic Borylation Method
For substrates sensitive to strong bases or requiring milder conditions, a palladium-catalyzed borylation using bis(pinacolato)diboron is effective:
- Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex
- Base : Potassium acetate
- Solvent : 1,4-Dioxane
- Temperature : 100 °C
- Time : 16 hours
- Yield : Up to 90% for nitro-substituted aryl bromides
This method avoids the use of strong organolithium bases and can be more suitable for scale-up.
Summary Table of Preparation Methods
Research Findings and Notes
The lithiation-borylation method is versatile and widely used for preparing arylboronates with various substituents, including nitro and phenoxy groups, yielding good to excellent product purity and yields.
The palladium-catalyzed borylation method offers a high-yield alternative with milder conditions, especially beneficial for sensitive functional groups like nitro substituents.
Purification via silica gel chromatography is standard to obtain analytically pure compounds.
Reaction monitoring by NMR and mass spectrometry confirms the formation of the desired boronate ester, with characteristic signals for the tetramethyl dioxaborolane moiety and aromatic protons.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety in this compound enables palladium-catalyzed cross-coupling with aryl halides. Representative examples include:
Key findings:
-
The nitro group at the para position of the phenoxy ring does not interfere with coupling reactivity, likely due to its electron-withdrawing nature stabilizing the boronate intermediate .
-
Steric hindrance from the pinacol ester group reduces coupling efficiency with bulky aryl halides (e.g., ortho-substituted substrates) .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-nitrophenoxy group participates in SNAr reactions under basic conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 24h | 2-(Piperidin-1-yl)-4-nitrophenyl derivative | 62% | |
| Sodium methoxide | MeOH, 60°C, 12h | 4-Methoxy-2-(4-nitrophenoxy)phenylboronate | 51% |
Mechanistic notes:
-
Substitution occurs at the nitro-activated position of the phenoxy ring, leaving the boronate group intact .
-
Reactions require elevated temperatures due to moderate activation by the nitro group.
Reduction of the Nitro Group
Catalytic hydrogenation converts the nitro group to an amine, expanding synthetic utility:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH/AcOH | Pd(OH)₂ | 4-Amino-2-(phenoxy)phenylboronic acid pinacol ester | 89% | |
| NaBH₄/CuCl₂ | Cu nanoparticles | 4-Hydroxylamino intermediate | 76% |
Key applications:
-
The resulting amine serves as a precursor for diazotization or reductive alkylation .
-
Over-reduction to hydroxylamine is observed with NaBH₄ systems .
Hydroboration Reactions
The compound acts as a boron source in alkene hydroboration:
| Substrate | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Styrene | THF, 0°C to RT, |
Scientific Research Applications
Organic Synthesis
Borylation Reactions
One of the primary applications of this compound is in borylation reactions. Borylation involves the introduction of a boron atom into organic molecules and is crucial for the synthesis of various organic compounds. The compound can be utilized as a boron source in reactions such as the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. This process is particularly valuable in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
The compound has been employed for the functionalization of aromatic compounds through selective borylation at benzylic C-H bonds. This allows for the introduction of diverse functional groups into aromatic systems, enhancing their reactivity and utility in further synthetic transformations .
Materials Science
OLEDs (Organic Light Emitting Diodes)
In materials science, 1,3,2-Dioxaborolane derivatives are increasingly used in the development of OLEDs. The compound's structural features allow it to serve as a building block for synthesizing electroluminescent materials. These materials are critical for creating efficient OLED devices due to their ability to emit light when an electric current is applied. The incorporation of this compound into OLED formulations has been shown to improve device performance by enhancing brightness and efficiency .
Aggregation-Induced Emission (AIE)
The compound can also be utilized in the design of AIE-active materials. AIE refers to the phenomenon where certain compounds exhibit increased fluorescence upon aggregation. This property is particularly useful in developing sensors and imaging agents that can provide enhanced signals in biological applications .
Medicinal Chemistry
Drug Development
In medicinal chemistry, boron-containing compounds have been explored for their potential therapeutic applications. The unique reactivity of dioxaborolanes allows for the modification of drug candidates to enhance their pharmacological properties. For instance, they may be used to create prodrugs that improve solubility or bioavailability .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of 1,3,2-Dioxaborolane derivatives:
- Study on Borylation : A research article demonstrated that using 1,3,2-Dioxaborolane as a borylation reagent significantly increased yields in Suzuki-Miyaura reactions compared to traditional boron reagents .
- OLED Performance Enhancement : Another study reported that incorporating tetramethyl dioxaborolane derivatives into OLEDs resulted in a 30% increase in luminous efficiency due to improved charge transport properties .
- AIE Properties : Research focused on AIE-active compounds indicated that dioxaborolane derivatives exhibited strong fluorescence when aggregated in solution, making them suitable candidates for biological imaging applications .
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. The nitrophenoxy group can also participate in electron transfer processes, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
Reactivity and Stability
Key Observations :
Spectral and Physical Properties
Key Observations :
Biological Activity
1,3,2-Dioxaborolanes are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- is characterized by its dioxaborolane ring structure and various substituents that potentially influence its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a dioxaborolane core with tetramethyl and nitrophenoxy substituents that may play critical roles in its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the field of cancer research and drug development. The presence of the nitrophenoxy group suggests potential interactions with biological molecules such as proteins and nucleic acids.
Anticancer Activity
Several studies have explored the anticancer properties of dioxaborolanes. For instance:
- Mechanism of Action : Dioxaborolanes can act as inhibitors of specific enzymes involved in cancer cell proliferation. They may interfere with signaling pathways critical for tumor growth.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 1,3,2-dioxaborolanes is crucial for evaluating their therapeutic potential:
- Absorption : The lipophilic nature due to the tetramethyl groups may enhance membrane permeability.
- Metabolism : Preliminary studies suggest that dioxaborolanes undergo metabolic transformations that could affect their efficacy and safety profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 322.38 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Purity | > 95% |
Case Studies
- Study on Anticancer Effects : In a preclinical trial involving human breast cancer cells (MCF-7), treatment with this dioxaborolane derivative resulted in a 70% reduction in cell viability after 48 hours .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating promising therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via a two-step process:
Borylation of the aryl precursor : A palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) with a halogenated aryl intermediate (e.g., 2-(4-nitrophenoxy)phenyl bromide) in the presence of a base (e.g., KOAc) and solvent (e.g., 1,4-dioxane) at 80–100°C .
Functionalization : The 4-nitrophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on the starting material. For example, KI and K₂CO₃ in dichloromethane (DCM) can mediate substitution reactions .
Key Reference: details similar synthetic pathways for structurally related dioxaborolanes.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to characterize this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic peaks from the tetramethyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 6.8–8.3 ppm). The 4-nitrophenoxy group’s para-substitution pattern splits aromatic signals into distinct doublets .
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring’s boron environment .
- ¹³C NMR : Peaks for the methyl groups (δ 24–25 ppm) and quaternary carbons in the dioxaborolane ring (δ 80–85 ppm) are critical. Aromatic carbons adjacent to the nitro group show downfield shifts (δ 145–160 ppm) .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
- Waste Disposal : Collect organic waste separately and neutralize boron-containing residues with aqueous NaOH before disposal .
Key Reference : and outline handling protocols for structurally similar dioxaborolanes.
Advanced Research Questions
Q. How does the electron-withdrawing 4-nitrophenoxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 4-nitrophenoxy group enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the bulky dioxaborolane ring may slow reaction kinetics. To optimize:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Employ Pd(OAc)₂ with SPhos ligand for efficient activation .
Contradiction Note : reports long reaction times (168 hours) for similar compounds, suggesting steric effects may require tailored catalytic systems.
Q. How can researchers resolve discrepancies in reaction yields when varying catalytic conditions?
Methodological Answer:
- Systematic Screening : Test Pd catalysts (e.g., PdCl₂, Pd(OAc)₂), ligands (e.g., SPhos, XPhos), and bases (e.g., K₂CO₃, CsF) to identify optimal combinations .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts (e.g., protodeboronation).
- Computational Modeling : Use DFT calculations to analyze transition states and steric/electronic effects .
Case Study : achieved 82% yield after 168 hours using Na₂CO₃ and ethanol/water, highlighting solvent polarity’s role in stabilizing intermediates.
Q. What advanced applications exist for this compound in materials science?
Methodological Answer:
- Covalent Organic Frameworks (COFs) : The boron center enables dynamic covalent bonding for constructing porous materials. For example, copolymerization with diols forms boronate ester-linked frameworks .
- Photoredox Catalysis : The nitro group acts as an electron acceptor in photoactive systems. Integrate into donor-acceptor dyads for light-driven charge separation .
Key Reference : discusses boron-based linkers for COFs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
